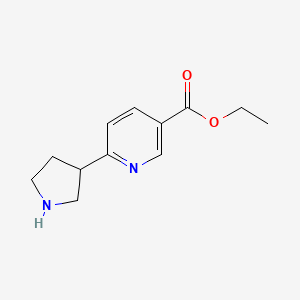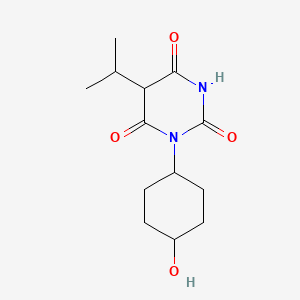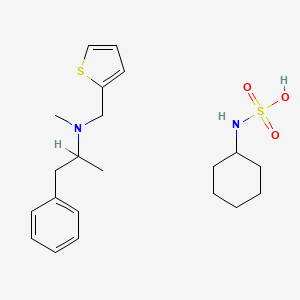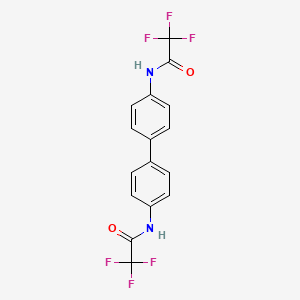
N,N'-biphenyl-4,4'-diylbis(2,2,2-trifluoroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is an organic compound characterized by the presence of biphenyl and trifluoroacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve biphenyl-4,4’-diamine in an appropriate solvent such as dichloromethane.
- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4,4’-diamine.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
Uniqueness
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
366-30-3 |
|---|---|
Formule moléculaire |
C16H10F6N2O2 |
Poids moléculaire |
376.25 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)13(25)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
Clé InChI |
BKJSAMVEDJNOBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)



![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
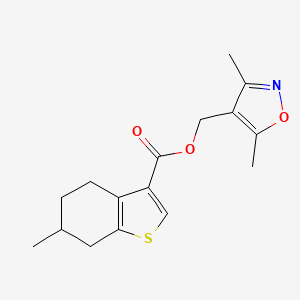
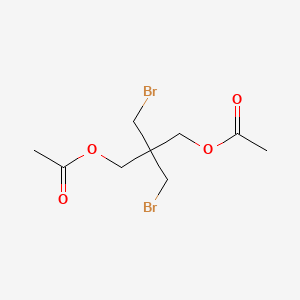
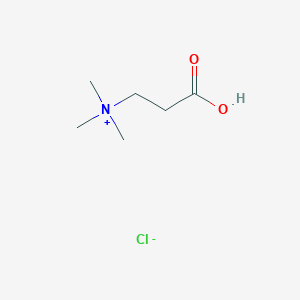
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
